CAL-130 Hydrochloride

描述

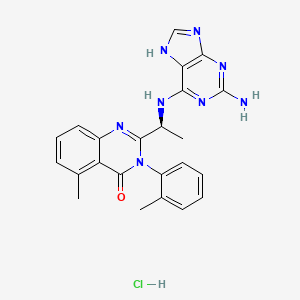

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIGTXAJSGCRB-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CAL-130 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 hydrochloride is a potent and selective dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival. By targeting both p110δ and p110γ, CAL-130 disrupts key signaling pathways implicated in the pathogenesis of certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the mechanism of action of CAL-130, detailing its effects on intracellular signaling cascades, and presenting data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention. The class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes.

CAL-130 hydrochloride has emerged as a significant investigational compound due to its dual inhibitory activity against p110δ and p110γ. This dual specificity offers a targeted approach for the treatment of hematological malignancies that are dependent on the signaling pathways mediated by these two isoforms. Preclinical studies have demonstrated the potential of CAL-130 in T-ALL, a cancer of the T-lymphocytes.

Core Mechanism of Action: Dual Inhibition of PI3Kδ and PI3Kγ

CAL-130 exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to the decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by upstream signals, such as T-cell receptor (TCR) engagement, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane facilitates the phosphorylation and activation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, thereby promoting cell survival, proliferation, and growth, while inhibiting apoptosis.

By inhibiting p110δ and p110γ, CAL-130 effectively blocks the production of PIP3 in response to TCR stimulation and other upstream signals in hematopoietic cells. This leads to a significant reduction in Akt phosphorylation and activation, thereby attenuating the pro-survival and proliferative signals within the cancer cells.

Impact on Calcium Signaling

In T-cells, TCR activation also triggers a rapid increase in intracellular calcium concentration ([Ca2+]), a critical event for T-cell activation, proliferation, and cytokine production. This process is initiated by the activation of phospholipase C (PLC), which leads to the release of calcium from intracellular stores, followed by an influx of extracellular calcium through store-operated calcium channels. The PI3K pathway is known to modulate this calcium flux. By inhibiting PI3Kδ and PI3Kγ, CAL-130 can attenuate the TCR-induced calcium flux in T-cells, further contributing to its anti-leukemic effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of CAL-130.

Table 1: In Vitro Inhibitory Activity of CAL-130 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110α | 115 |

| p110β | 56 |

Data represents the half-maximal inhibitory concentration (IC50) determined in in vitro kinase assays.

Table 2: Selectivity Profile of CAL-130

| Kinase | Activity |

| p38 MAPK | No significant inhibition |

| Insulin Receptor Tyrosine Kinase | No significant inhibition |

CAL-130 demonstrates high selectivity for p110δ and p110γ over other PI3K isoforms and unrelated kinases.

Preclinical Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Preclinical studies have demonstrated the potential of CAL-130 as a therapeutic agent for T-ALL. In mouse models of T-ALL, treatment with CAL-130 has been shown to reduce leukemic burden and prolong survival.

In Vitro Studies

In T-ALL cell lines, CAL-130 has been shown to:

-

Inhibit the phosphorylation of Akt in a dose-dependent manner.

-

Reduce cell viability and induce apoptosis.

-

Attenuate TCR-mediated calcium flux.

In Vivo Studies

In a murine model of T-ALL, oral administration of CAL-130 resulted in:

-

A significant reduction in tumor burden.

-

Prolonged survival of the treated animals compared to the control group.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CAL-130.

Western Blot Analysis of Akt Phosphorylation

Protocol:

-

Cell Culture and Treatment: Culture T-ALL cells (e.g., Jurkat) in appropriate media. Treat cells with a range of CAL-130 concentrations for a specified time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) or total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal.

Calcium Flux Assay by Flow Cytometry

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1-5 x 10^6 cells/mL.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) in a suitable buffer at 37°C in the dark.

-

Washing: Wash the cells to remove extracellular dye.

-

Treatment: Resuspend the cells in a calcium-containing buffer and pre-incubate with CAL-130 or a vehicle control.

-

Flow Cytometry Analysis:

-

Acquire a baseline fluorescence reading on a flow cytometer.

-

Add a TCR agonist (e.g., anti-CD3 antibody) to the cell suspension to induce calcium flux.

-

Continue to acquire fluorescence data over time.

-

-

Data Analysis: Analyze the flow cytometry data to plot the change in fluorescence intensity (indicative of intracellular calcium concentration) over time.

Conclusion

CAL-130 hydrochloride is a promising therapeutic agent that selectively targets the p110δ and p110γ isoforms of PI3K. Its mechanism of action, centered on the inhibition of the PI3K/Akt signaling pathway and the modulation of calcium signaling in hematopoietic cells, provides a strong rationale for its development in the treatment of T-cell acute lymphoblastic leukemia and potentially other hematological malignancies. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of CAL-130 and the development of novel targeted therapies for cancer.

An In-depth Technical Guide on the Discovery and Development of CAL-130 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 Hydrochloride is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K), a family of enzymes critical in cell signaling pathways regulating cell survival, proliferation, and differentiation. Its targeted action on isoforms predominantly expressed in leukocytes has positioned it as a promising therapeutic candidate, particularly in the context of hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CAL-130, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological activity and underlying signaling pathways.

Introduction: The Rationale for Targeting PI3Kδ and PI3Kγ

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a pivotal role in cell growth, metabolism, and survival.[1][2] The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). While the p110α and p110β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to hematopoietic cells.[1][3] This restricted expression profile makes them attractive targets for therapies aimed at immune-mediated diseases and hematological cancers, with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.

CAL-130 was developed as a specific dual inhibitor of p110γ and p110δ, with the hypothesis that simultaneous inhibition of both isoforms would be more effective in certain disease contexts, such as T-ALL, where both signaling arms may contribute to pathogenesis.[4]

Discovery and Chemical Properties

CAL-130 belongs to the quinazolinone class of chemical compounds.[5] While the specific, detailed synthesis protocol for CAL-130 is proprietary, the general synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid with a suitable acyl chloride, followed by cyclization and subsequent functional group modifications to achieve the final product.[5][6]

Chemical Name: (R)-2-(1-((2-amino-7H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride Molecular Formula: C₂₃H₂₃ClN₈O Molecular Weight: 462.93 g/mol

Mechanism of Action

CAL-130 is an ATP-competitive inhibitor that binds to the kinase domain of the p110δ and p110γ catalytic subunits of PI3K, thereby blocking their enzymatic activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. By inhibiting the production of PIP3, CAL-130 effectively dampens the entire PI3K/Akt signaling cascade.[4]

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the points of inhibition by CAL-130.

Preclinical Data

The preclinical development of CAL-130 has demonstrated its potent and selective inhibitory activity and promising anti-leukemic effects.

In Vitro Activity

The inhibitory activity of CAL-130 against Class I PI3K isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3[4] |

| p110γ | 6.1[4] |

| p110β | 56[4] |

| p110α | 115[4] |

These data confirm that CAL-130 is a potent dual inhibitor of p110δ and p110γ, with significantly lower activity against the p110α and p110β isoforms.

The cellular activity of CAL-130 was assessed by its ability to inhibit key downstream events in the PI3K signaling pathway in thymocytes.

-

Inhibition of Akt Phosphorylation: Treatment with CAL-130 prevented T-cell receptor (TCR)-induced phosphorylation of Akt at Serine 473 (p-Akt) in wild-type thymocytes.[4]

-

Attenuation of Calcium Flux: CAL-130 attenuated TCR-induced calcium flux in thymocytes to levels observed in Pik3cg-/-; Pik3cd-/- counterparts, indicating its on-target effect in a cellular context.[4]

In Vivo Efficacy

The in vivo efficacy of CAL-130 was evaluated in a T-cell acute lymphoblastic leukemia (T-ALL) mouse model.

A murine model of T-ALL was generated using Lck/Pten fl/fl mice, which develop the disease spontaneously.[7]

Mice with established T-ALL were treated with CAL-130. The treatment regimen and survival data are summarized below.

| Parameter | Vehicle Control | CAL-130 |

| Dosage | - | 10 mg/kg |

| Dosing Frequency | - | Every 8 hours |

| Duration of Treatment | 7 days | 7 days |

| Median Survival | 7.5 days | 45 days |

Treatment with CAL-130 resulted in a significant extension of median survival, demonstrating its potent anti-leukemic activity in vivo.[4]

In vivo studies in wild-type mice showed that oral administration of CAL-130 (10 mg/kg every 8 hours for 7 days) led to a significant reduction in thymus size and cellularity. This was primarily due to a loss of the double-positive (CD4+CD8+) thymocyte population, with an 18-fold reduction in total thymocyte number compared to controls.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of CAL-130.

PI3K Enzyme Activity Assay (Adapta™ Universal Kinase Assay)

This protocol describes a fluorescence-based immunoassay to measure the kinase activity of PI3K isoforms and the inhibitory effect of compounds like CAL-130.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Adapta™ Universal Kinase Assay Kit (Invitrogen)

-

PIP2 substrate

-

ATP

-

CAL-130 Hydrochloride

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of CAL-130 in DMSO and then in kinase reaction buffer.

-

Add the diluted CAL-130 or vehicle control (DMSO) to the wells of the assay plate.

-

Add the PI3K enzyme solution to all wells and incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

-

Allow the reaction to proceed for a defined period at room temperature.

-

Terminate the reaction by adding EDTA.

-

Add the Adapta™ detection solution containing a Eu-labeled anti-ADP antibody and a ULight™-labeled ADP tracer.

-

Incubate to allow for antibody-tracer binding to the ADP produced.

-

Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to the amount of ADP produced, and thus to the PI3K activity.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates by Western blotting.

Materials:

-

Thymocytes or other relevant cell lines

-

CAL-130 Hydrochloride

-

TCR stimulants (e.g., anti-CD3 antibody)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-Akt (Ser473)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired density.

-

Pre-treat cells with various concentrations of CAL-130 or vehicle for a specified time.

-

Stimulate the cells with a TCR agonist (if required) for a short period.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize p-Akt levels to total Akt or a loading control like β-actin.

Intracellular Calcium Flux Assay

This protocol describes the measurement of intracellular calcium flux in response to cellular stimulation using the fluorescent dye Indo-1 and flow cytometry.[8]

Materials:

-

Thymocytes or other relevant cell lines

-

CAL-130 Hydrochloride

-

TCR stimulants (e.g., anti-CD3 antibody)

-

Indo-1 AM fluorescent dye

-

Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)

-

Flow cytometer with UV laser

Procedure:

-

Prepare a single-cell suspension of thymocytes.

-

Load the cells with Indo-1 AM (e.g., 1-5 µM) in cell loading medium and incubate at 37°C in the dark.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in fresh medium and allow them to equilibrate at 37°C.

-

Acquire a baseline fluorescence reading on a flow cytometer.

-

Add the TCR stimulant to the cell suspension while continuing to acquire data.

-

Continue data acquisition to monitor the change in fluorescence over time.

-

Analyze the data by calculating the ratio of the fluorescence emission of calcium-bound Indo-1 (e.g., ~405 nm) to calcium-free Indo-1 (e.g., ~485 nm). This ratio is proportional to the intracellular calcium concentration.

Conclusion

CAL-130 Hydrochloride has emerged as a promising preclinical candidate due to its potent and selective dual inhibition of PI3K p110δ and p110γ. The data presented in this guide highlight its on-target activity in cellular and in vivo models, leading to significant therapeutic benefit in a model of T-cell acute lymphoblastic leukemia. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of CAL-130 and other PI3K inhibitors. Further studies are warranted to fully elucidate its clinical potential in various hematological malignancies and inflammatory disorders.

References

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. mdsabstracts.org [mdsabstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch and the pre-TCR coordinate thymocyte proliferation by induction of the SCF subunits Fbxl1 and Fbxl12 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dual Inhibition of PI3K Gamma and Delta by CAL-130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical activity and inhibitory profile of CAL-130, a potent dual inhibitor of the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K). This document details its selectivity against Class I PI3K isoforms, outlines a representative experimental protocol for assessing its inhibitory activity, and visualizes its mechanism of action within the PI3K/Akt signaling pathway.

Core Data Presentation: Inhibitory Profile of CAL-130

The inhibitory activity of CAL-130 against all four Class I PI3K isoforms has been quantified to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. The data clearly indicates a strong preference for the p110δ and p110γ isoforms.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110β | 56 |

| p110α | 115 |

Data sourced from ex vivo PI3 kinase assays using recombinant PI3K.[1]

Signaling Pathway Inhibition

CAL-130 exerts its therapeutic potential by inhibiting the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and differentiation.[2][3][4] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. CAL-130 specifically targets the p110γ and p110δ catalytic subunits of PI3K, thereby blocking the downstream signaling cascade.

Experimental Protocols

The determination of the inhibitory potency of compounds like CAL-130 relies on robust and reproducible experimental methods. Below is a detailed, representative protocol for a biochemical kinase assay to determine the IC50 values for PI3K isoform inhibition. This protocol is based on a common luminescence-based assay format that measures ADP production as an indicator of kinase activity.

Objective: To determine the in vitro inhibitory activity of CAL-130 against recombinant human PI3K isoforms (p110α, p110β, p110δ, and p110γ).

Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound corresponds to the inhibition of the kinase.

Materials and Reagents:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

-

Adenosine triphosphate (ATP)

-

CAL-130 (or other test inhibitor)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

ADP-Glo™ Kinase Assay kit (or equivalent luminescence-based ADP detection system)

-

Multi-well plates (e.g., 384-well, white, low-volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of CAL-130 in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing (e.g., 10-point dilution series). Include a vehicle control (DMSO only).

-

-

Kinase Reaction:

-

Add the diluted CAL-130 or vehicle control to the wells of the multi-well plate.

-

Add the recombinant PI3K enzyme and the lipid substrate (PIP2) to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective PI3K isoform to ensure accurate IC50 determination.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of CAL-130 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Visualization

The characterization of a novel PI3K inhibitor typically follows a structured workflow, progressing from initial biochemical screening to more complex cellular and in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CAL-130 Hydrochloride Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 hydrochloride is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent driver in various human cancers, making it a key therapeutic target. This technical guide provides a comprehensive overview of the target validation of CAL-130 in cancer cells, with a focus on T-cell acute lymphoblastic leukemia (T-ALL), a malignancy often characterized by a constitutively active PI3K/AKT pathway.

Core Concepts: Target Validation of CAL-130

Target validation for CAL-130 in cancer cells hinges on demonstrating its ability to specifically inhibit its intended targets (PI3K p110δ and p110γ) and, as a result, exert anti-cancer effects. This is typically achieved through a series of in vitro experiments that quantify the inhibitor's potency and its impact on downstream signaling and cellular functions.

Quantitative Data Summary

The potency of CAL-130 has been determined against the purified isoforms of class I PI3K. While specific IC50 values in a broad range of cancer cell lines are not widely published, its high potency against the delta and gamma isoforms suggests significant activity in hematological malignancies where these isoforms are predominantly expressed.

| Target Enzyme | IC50 (nM) |

| PI3K p110δ | 2.5 |

| PI3K p110γ | 89 |

| PI3K p110α | 820 |

| PI3K p110β | 565 |

Table 1: In vitro inhibitory activity of CAL-130 against PI3K isoforms. Data represents the half-maximal inhibitory concentration (IC50) determined in biochemical assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the point of intervention for CAL-130, and a typical experimental workflow for its target validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., CCRF-CEM)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

CAL-130 Hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells) or adaptation.

-

Compound Treatment: Prepare serial dilutions of CAL-130 hydrochloride in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for AKT Phosphorylation

This technique is used to detect the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, to confirm the on-target activity of CAL-130.

Materials:

-

Cancer cell line (e.g., T-ALL cell lines)

-

Complete culture medium

-

CAL-130 Hydrochloride

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-pan-AKT

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of CAL-130 for a specified time (e.g., 2-24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) or total AKT (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.

Conclusion

The target validation of CAL-130 hydrochloride in cancer cells, particularly in T-ALL, relies on a combination of biochemical and cell-based assays. The data presented in this guide, along with the detailed experimental protocols, provide a solid framework for researchers and drug development professionals to investigate the mechanism of action and therapeutic potential of this promising PI3K inhibitor. The potent and selective inhibition of PI3K p110δ and p110γ by CAL-130, coupled with its demonstrated effects on downstream signaling and cell viability, underscores its potential as a targeted therapy for hematological malignancies.

In Vitro Effects of CAL-130 on Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 is a potent and selective dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kδ and PI3Kγ. This technical guide delves into the in vitro effects of CAL-130 on critical cellular signaling pathways, with a primary focus on the PI3K/Akt/mTOR cascade. The information presented herein, including quantitative data, detailed experimental methodologies, and visual pathway representations, is intended to provide researchers and drug development professionals with a comprehensive understanding of CAL-130's mechanism of action at the cellular level.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunit has four isoforms: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are predominantly found in hematopoietic cells, playing crucial roles in immune cell function.

CAL-130 has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of the p110δ and p110γ isoforms. This dual specificity allows for the targeted modulation of signaling in immune cells and certain cancer types where these isoforms are aberrantly activated. This guide will summarize the key in vitro data demonstrating the effects of CAL-130 on signaling pathways.

Data Presentation

Kinase Inhibition Profile

CAL-130 exhibits high potency and selectivity for PI3Kδ and PI3Kγ over other class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110β | 56 |

| p110α | 115 |

| Data sourced from MedChemExpress product information.[1][2][3] |

Inhibition of Downstream Signaling

The primary downstream effector of PI3K is the serine/threonine kinase Akt (also known as Protein Kinase B). Activation of PI3K leads to the phosphorylation of Akt at key residues, including Serine 473 (Ser473). In vitro studies have demonstrated that CAL-130 effectively prevents the phosphorylation of Akt at Ser473 in response to T-cell receptor (TCR) stimulation in thymocytes.[4] This inhibition of a critical node in the pathway disrupts the propagation of downstream survival and proliferation signals.

Quantitative data on the dose-dependent inhibition of p-Akt (Ser473) by CAL-130 in various cancer cell lines is a key area for ongoing research and is not yet comprehensively available in the public domain.

Anti-proliferative Activity

The inhibitory effect of CAL-130 on the PI3K/Akt pathway translates to anti-proliferative effects in cancer cell lines. For example, in CCRF-CEM cells (a T-cell acute lymphoblastic leukemia cell line), CAL-130 has been shown to inhibit cell proliferation at micromolar concentrations.[2]

A comprehensive table of GI50 (concentration for 50% growth inhibition) values for CAL-130 across a broad panel of cancer cell lines is not yet publicly available and represents an area for further investigation.

Experimental Protocols

PI3K Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of CAL-130 against PI3K isoforms.

Materials:

-

Recombinant PI3Kδ and PI3Kγ enzymes

-

Kinase buffer

-

ATP

-

Substrate (e.g., PIP2)

-

CAL-130

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of CAL-130 in kinase buffer.

-

Add the diluted CAL-130 or vehicle control to the wells of a 96-well plate.

-

Add the PI3K enzyme and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the CAL-130 concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of p-Akt (Ser473) levels in cells treated with CAL-130.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

CAL-130

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of CAL-130 or vehicle control for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-Akt (Ser473) normalized to total Akt.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of CAL-130 on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

CAL-130

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of CAL-130 concentrations or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the MTT reagent and incubate to allow for formazan crystal formation, or add the CellTiter-Glo® reagent to measure ATP levels.

-

Solubilize the formazan crystals (for MTT assay) and measure the absorbance, or measure the luminescence for the CellTiter-Glo® assay.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 value by plotting cell viability against the logarithm of the CAL-130 concentration.

Mandatory Visualizations

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of CAL-130.

References

CAL-130 Hydrochloride: An In-depth Technical Guide for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CAL-130 hydrochloride, a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). Its targeted mechanism of action makes it a valuable tool for immunology research, particularly in the context of cancer immunotherapy and autoimmune diseases. This document outlines its biochemical activity, preclinical efficacy, and provides detailed experimental protocols and visualizations to facilitate its application in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

CAL-130 hydrochloride exerts its effects by specifically targeting the delta (δ) and gamma (γ) isoforms of the PI3K catalytic subunit, p110. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in the signaling pathways that govern immune cell development, activation, and function. By inhibiting p110δ and p110γ, CAL-130 can modulate the activity of various immune cell types, including T cells and B cells.

Biochemical Activity

The inhibitory potency of CAL-130 hydrochloride against the four Class I PI3K isoforms has been determined in enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate a clear selectivity for the p110δ and p110γ isoforms.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110β | 56 |

| p110α | 115 |

This data highlights the significantly higher potency of CAL-130 for the δ and γ isoforms compared to the ubiquitously expressed α and β isoforms, suggesting a more targeted immunological effect with potentially fewer off-target effects.

Preclinical Data in Immunology Research

CAL-130 has demonstrated significant activity in both in vitro and in vivo preclinical models, particularly in the context of T-cell malignancies.

In Vitro Efficacy

In studies involving thymocytes, CAL-130 has been shown to effectively block key signaling events downstream of the T-cell receptor (TCR). Specifically, it prevents the phosphorylation of Akt (also known as Protein Kinase B) at the Serine 473 residue and attenuates calcium flux following TCR stimulation. These effects are critical for T-cell activation, proliferation, and survival.

In Vivo Efficacy in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Model

The in vivo efficacy of CAL-130 was evaluated in a murine model of T-ALL using Lck/Ptenfl/fl mice. Oral administration of CAL-130 at a dose of 10 mg/kg every 8 hours for 7 days resulted in a significant extension of median survival.

| Treatment Group | Median Survival (days) |

| Control | 7.5 |

| CAL-130 (10 mg/kg, q8h for 7 days) | 45 |

These findings underscore the potential of CAL-130 as a therapeutic agent for T-cell malignancies.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

PI3K Signaling Pathway in T-Cells and Inhibition by CAL-130

Experimental Workflow: In Vitro Akt Phosphorylation Assay

Experimental Workflow: In Vitro Calcium Flux Assay

Experimental Workflow: In Vivo T-ALL Mouse Model

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Researchers should optimize conditions based on their specific cell types and experimental setup.

Akt Phosphorylation Assay (Western Blot)

-

Cell Preparation: Isolate thymocytes from wild-type mice.

-

Pre-treatment: Resuspend thymocytes in appropriate cell culture medium and pre-incubate with desired concentrations of CAL-130 hydrochloride (a dose-response is recommended, e.g., 1 nM to 1 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

-

Stimulation: Stimulate the thymocytes with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for a short duration (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Immediately place cells on ice and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated Akt signal to the total Akt signal.

Calcium Flux Assay (Flow Cytometry)

-

Cell Preparation: Isolate thymocytes and resuspend them in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).

-

Dye Loading: Load the cells with a calcium-sensitive dye such as Indo-1 AM (e.g., 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh medium to remove extracellular dye.

-

Pre-treatment: Resuspend the cells and pre-treat with CAL-130 hydrochloride at various concentrations or vehicle for 15-30 minutes at 37°C.

-

Flow Cytometry Analysis:

-

Acquire a baseline fluorescence reading of the cell suspension on a flow cytometer capable of detecting the emission wavelengths of Indo-1 (bound and unbound forms).

-

While continuously acquiring data, add a stimulating agent such as anti-CD3/CD28 antibodies.

-

Continue to record the fluorescence signal for several minutes to capture the calcium flux.

-

-

Data Analysis: Analyze the data by calculating the ratio of the fluorescence of calcium-bound Indo-1 to calcium-unbound Indo-1 over time. This ratio is proportional to the intracellular calcium concentration.

In Vivo T-ALL Mouse Model Survival Study

-

Animal Model: Utilize a suitable mouse model for T-ALL, such as the Lck/Ptenfl/fl model.

-

Disease Establishment: Allow the mice to develop signs of T-ALL, which can be confirmed by analyzing peripheral blood for an elevated white blood cell count and the presence of blast cells.

-

Grouping and Treatment:

-

Randomly assign mice with established T-ALL to a control group and a CAL-130 treatment group.

-

Prepare a formulation of CAL-130 hydrochloride for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

-

Administer CAL-130 orally to the treatment group at a dose of 10 mg/kg every 8 hours for a defined period (e.g., 7 days). The control group receives the vehicle only.

-

-

Monitoring: Monitor the mice daily for signs of toxicity and disease progression. Record body weight and overall health status.

-

Endpoint: The primary endpoint is survival. Record the date of death or euthanasia for each animal when it reaches a moribund state.

-

Data Analysis: Generate Kaplan-Meier survival curves for both groups and compare them using a log-rank test to determine the statistical significance of any survival benefit.

Clinical Perspective

Currently, there is no publicly available information on clinical trials specifically for CAL-130 hydrochloride in immunology or oncology. The compound appears to be in the preclinical stage of development. However, the clinical development of other PI3Kδ inhibitors, such as idelalisib (CAL-101), provides a strong rationale for the continued investigation of this class of compounds in immune-mediated diseases and hematological malignancies.

Conclusion

CAL-130 hydrochloride is a potent and selective dual PI3Kδ/γ inhibitor with demonstrated preclinical activity in models of T-cell malignancy. Its ability to modulate key signaling pathways in immune cells makes it a valuable research tool for investigating the role of PI3Kδ and PI3Kγ in various immunological processes. The provided data and protocols offer a foundation for researchers to explore the potential of CAL-130 in their own studies. Further investigation is warranted to fully elucidate its therapeutic potential.

The Dichotomous Roles of p110γ and p110δ in Preclinical Models of Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The class I phosphoinositide 3-kinases (PI3Ks), particularly the hematopoietic-restricted isoforms p110γ and p110δ, have emerged as critical regulators of immune cell function and pivotal targets in the pathophysiology of autoimmune diseases. Their distinct and sometimes overlapping roles in controlling immune cell signaling, proliferation, and trafficking have made them attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of the roles of p110γ and p110δ in key preclinical models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and multiple sclerosis. We present a comprehensive summary of quantitative data from studies involving genetic inactivation or pharmacological inhibition of these isoforms, detailed experimental protocols for cornerstone autoimmune models, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of their complex biology and therapeutic potential.

Introduction to p110γ and p110δ Signaling in Immunity

The p110γ and p110δ isoforms are key components of the PI3K signaling pathway, which is crucial for a multitude of cellular processes in the immune system.[1] While both are predominantly expressed in leukocytes, they are activated by distinct upstream signals.[2] p110γ is a class IB PI3K, typically activated by G-protein coupled receptors (GPCRs) in response to chemokines, playing a significant role in cell migration.[2][3] In contrast, p110δ, a class IA PI3K, is primarily activated by receptor tyrosine kinases (RTKs) and co-stimulatory receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR), thereby regulating lymphocyte activation, proliferation, and survival.[1][4] The differential expression and activation of p110γ and p110δ in various immune cell subsets underscore their non-redundant functions in both innate and adaptive immunity.[4][5] Dysregulation of these signaling pathways is a hallmark of many autoimmune and inflammatory disorders.[6]

Role of p110γ/δ in Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA.[7]

Quantitative Data on p110γ/δ Inhibition in Arthritis Models

| Model | Intervention | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | AS-605240 (p110γ inhibitor) | Significant reduction in joint inflammation and near-normal mean paw thickness. | [1] |

| αCII-induced arthritis (αCII-IA) | Genetic inactivation of p110γ | Amelioration of disease in the early stages. | [1] |

| αCII-induced arthritis (αCII-IA) | AS-605240 (p110γ inhibitor) | Amelioration of disease in the early stages. | [1] |

| Collagen-Induced Arthritis (CIA) | G-286 (p110δ inhibitor) | Blocks B-cell receptor-dependent proliferation and reduces autoantibody levels, abrogating disease. | [8] |

| Collagen-Induced Arthritis (CIA) | IPI-145 (dual p110δ/γ inhibitor) | Potent activity in suppressing the disease. | [9] |

| TNF-α mediated cartilage destruction | p110γ deficiency | Milder inflammatory erosive arthritis. | [1] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a robust and reproducible model for studying the pathogenesis of RA and for evaluating potential therapeutics.[10]

Materials:

-

Male DBA/1 mice (8-10 weeks old)[7]

-

Bovine or chick type II collagen (immunization grade)[10]

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[10]

-

Incomplete Freund's Adjuvant (IFA)[11]

-

0.05M acetic acid[10]

-

Syringes and needles (26-gauge)

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[11]

-

Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for primary immunization) or IFA (for booster immunization). The emulsion should be stable and not separate upon standing.[12]

-

-

Primary Immunization (Day 0):

-

Anesthetize mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[12]

-

-

Booster Immunization (Day 21):

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[11]

-

-

Disease Assessment:

-

Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.

-

Score each paw for inflammation and swelling on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling extending to the ankle, 4 = ankylosis). The maximum score per mouse is 16.

-

Visualization of Experimental Workflow and Signaling

Role of p110γ/δ in Systemic Lupus Erythematosus Models

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. Pristane-induced lupus and the MRL/lpr mouse model are commonly used to study SLE pathogenesis.[13][14]

Quantitative Data on p110γ/δ Inhibition in Lupus Models

| Model | Intervention | Key Findings | Reference |

| BXSB mice | IC87114 (p110δ inhibitor) | Decreased proteinuria and serum creatinine; reduced serum anti-nuclear and anti-dsDNA antibodies, IL-1β, and IL-17. | [15] |

| MRL/lpr mice | GS-9829 (p110δ inhibitor) | Reduced lupus symptoms and extended life span; reduced macrophage infiltration in the kidney. | [14] |

| Constitutively active PI3K model | p110γ deficiency | Significantly prolonged survival (70% vs. 20% in controls at 16 months). | [1] |

| TAPP KI mouse model | Duvelisib (dual p110δ/γ inhibitor) | Significant reduction in CD86+ B cells, germinal center B cells, follicular helper T cells, and plasma cells; attenuated serum IgG levels and reduced autoantibodies. | [16] |

| NZB mice | IPI-145/Duvelisib (dual p110δ/γ inhibitor) | Reduced anti-DNA antibodies and kidney pathology. | [16] |

Experimental Protocol: Pristane-Induced Lupus in Mice

Pristane, a naturally occurring hydrocarbon, can induce a lupus-like syndrome in non-autoimmune mouse strains.[13]

Materials:

-

Pristane (2,6,10,14-tetramethylpentadecane)[13]

-

Sterile phosphate-buffered saline (PBS)

-

1 mL syringes with 25-27 gauge needles

Procedure:

-

Acclimatization:

-

Acclimatize mice for at least one week prior to the experiment.[13]

-

-

Induction:

-

Monitoring and Sample Collection:

-

Monitor mice for the development of ascites and other clinical signs of lupus.

-

Collect serum samples periodically (e.g., monthly) via retro-orbital or tail vein bleeding to measure autoantibody levels.

-

-

Endpoint Analysis (typically 6-8 months post-injection):

Visualization of Experimental Workflow and Signaling

Role of p110γ/δ in Other Autoimmune Disease Models

Inflammatory Bowel Disease (IBD)

In models of colitis, p110δ has been shown to play a critical role in maintaining immune homeostasis in the gut.[18][19] Mice with a kinase-dead p110δ subunit develop spontaneous colitis, which is associated with increased IL-12 and IL-23 expression by macrophages, leading to a Th1/Th17 cytokine bias.[18][19] Furthermore, p110δ signaling in B cells is crucial for the production of the anti-inflammatory cytokine IL-10 in response to gut microbiota.[20] Defective p110δ signaling in B cells impairs their ability to suppress inflammatory responses from macrophages and T cells.[20]

Multiple Sclerosis (MS)

In the experimental autoimmune encephalomyelitis (EAE) model of MS, inhibition of p110δ has demonstrated therapeutic efficacy.[21][22] Treatment with a selective p110δ inhibitor reduced clinical symptoms, suppressed neuroinflammation, and decreased the infiltration of immune cells into the central nervous system.[22] Mechanistically, p110δ inhibition was shown to suppress the differentiation and function of pathogenic Th1 and Th17 cells and reduce the serum levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, and IFN-γ.[22] A novel class of azaindole-based p110δ inhibitors has also shown promise in the EAE model, effectively blocking T-cell proliferation and ameliorating disease symptoms.[21][23]

Conclusion and Future Directions

The distinct and overlapping functions of p110γ and p110δ in regulating various facets of the immune response make them compelling targets for the treatment of autoimmune diseases. Preclinical studies have consistently demonstrated that selective or dual inhibition of these isoforms can ameliorate disease in models of rheumatoid arthritis, lupus, inflammatory bowel disease, and multiple sclerosis. The rationale for developing dual p110γ/δ inhibitors is particularly strong, as this approach can simultaneously target both innate and adaptive immune responses.[1] As our understanding of the intricate roles of these kinases in different immune cell subsets and disease contexts continues to grow, so too will the potential for developing more targeted and effective therapies for patients suffering from autoimmune disorders. The results of ongoing and future clinical trials of p110γ and p110δ inhibitors are eagerly awaited to translate these promising preclinical findings into tangible patient benefits.[1]

References

- 1. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p110γ and p110δ isoforms of phosphoinositide 3-kinase differentially regulate natural killer cell migration in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of PI3Kδ improves systemic lupus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]

- 17. clinexprheumatol.org [clinexprheumatol.org]

- 18. Scholars@Duke publication: Innate PI3K p110δ regulates Th1/Th17 development and microbiota-dependent colitis. [scholars.duke.edu]

- 19. Innate PI3K p110δ regulates Th1/Th17 development and microbiota-dependent colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphoinositide 3-Kinase P110δ-Signaling Is Critical for Microbiota-Activated IL-10 Production by B Cells that Regulate Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel class of PI3Kδ inhibitors shows efficacy in multiple sclerosis models | BioWorld [bioworld.com]

- 22. Inhibition of phosphoinositide 3-kinase delta attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Novel Azaindoles as Potent and Selective PI3Kδ Inhibitors for Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CAL-130 as a Chemical Probe for PI3K Signaling: A Technical Guide

This guide provides an in-depth overview of CAL-130, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K) isoforms δ and γ. It is intended for researchers, scientists, and drug development professionals interested in utilizing CAL-130 as a chemical probe to investigate the roles of these specific PI3K isoforms in cellular signaling pathways.

Introduction to PI3K Signaling

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[4][5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][6] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][6]

PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][6] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.[1][7][8] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[6][8][9]

Profile of CAL-130

CAL-130 is a dual inhibitor that preferentially targets the p110δ and p110γ catalytic isoforms of PI3K.[10][11] Its high potency and selectivity for these two isoforms, which are primarily expressed in leukocytes, make it a valuable tool for dissecting their specific functions in immune signaling and hematological malignancies.[10][12]

Mechanism of Action

Like other ATP-competitive kinase inhibitors, CAL-130 functions by binding to the ATP-binding pocket of the p110δ and p110γ catalytic subunits.[6] This action prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and other effector proteins.[6] The inhibition of PI3Kδ and PI3Kγ signaling can disrupt pathways critical for the survival and proliferation of certain cancer cells, particularly those of hematopoietic origin.[10][13]

Selectivity and Potency

The inhibitory activity of CAL-130 is highly selective for the δ and γ isoforms of Class I PI3K. The half-maximal inhibitory concentrations (IC50) demonstrate significantly greater potency against p110δ and p110γ compared to p110α and p110β.[10][11]

| PI3K Isoform | Catalytic Subunit | IC50 (nM) |

| PI3Kδ | p110δ | 1.3[10][11] |

| PI3Kγ | p110γ | 6.1[10][11] |

| PI3Kβ | p110β | 56[10][11] |

| PI3Kα | p110α | 115[10][11] |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates PIP2 to form PIP3, which recruits and activates AKT.[1][3] The tumor suppressor PTEN antagonizes this process by dephosphorylating PIP3 back to PIP2.[2][8] Activated AKT then modulates a variety of downstream targets, including the mTORC1 complex, to control fundamental cellular processes.[1][7]

Key Experimental Protocols

To characterize the activity of CAL-130 as a chemical probe, several key assays are employed. These include in vitro kinase assays to determine potency and selectivity, Western blotting to measure the inhibition of downstream signaling, and cell-based assays to assess the phenotypic consequences of target inhibition.

This assay quantifies the ability of CAL-130 to inhibit the enzymatic activity of recombinant PI3K isoforms directly. It is the primary method for determining the IC50 value.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of CAL-130 in DMSO. The final concentration in the assay will typically range from picomolar to micromolar to generate a full dose-response curve.

-

Reaction Setup: In a multi-well plate, add recombinant PI3K enzyme (e.g., p110δ/p85α) to a kinase reaction buffer containing the lipid substrate (PIP2).

-

Inhibitor Addition: Add the diluted CAL-130 or vehicle control (DMSO) to the appropriate wells and incubate briefly to allow for binding to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. The ATP concentration should be consistent with the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.[10][14]

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Terminate the reaction and quantify the amount of PIP3 produced. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.

-

Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control for each CAL-130 concentration. Plot the data and fit to a dose-response curve to determine the IC50 value.

Western blotting is used to assess the effect of CAL-130 on the PI3K signaling cascade within cells. The phosphorylation status of key downstream proteins, such as AKT, serves as a direct readout of pathway inhibition.[6][13]

Methodology:

-

Cell Culture and Treatment: Seed appropriate cells (e.g., T-ALL cell lines like CCRF-CEM) in culture plates and allow them to adhere or reach a desired density.[10] Treat the cells with varying concentrations of CAL-130 or vehicle control for a specified time (e.g., 2-24 hours).[15]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[15]

-

SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel to separate proteins based on size.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473).[13] Subsequently, probe with an antibody for the total protein (e.g., anti-total AKT) to serve as a loading control.[6]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.[6] Densitometry can be used to quantify the reduction in phosphorylation.

These assays measure the effect of CAL-130 on cell survival and growth. A reduction in cell viability or proliferation upon treatment indicates that the PI3Kδ/γ pathway is critical for these processes in the cell type being studied.

Methodology (MTT/MTS Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]

-

Drug Treatment: Prepare serial dilutions of CAL-130 in culture medium. Replace the existing medium with the drug-containing medium. Include wells with vehicle control (DMSO).[15]

-

Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[15]

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.[17]

-

Incubation and Solubilization: Incubate for 1-4 hours to allow metabolically active cells to convert the salt into a colored formazan product. If using MTT, a solubilization solution must be added to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[15][17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 or GI50 (concentration for 50% of maximal inhibition of growth).

Conclusion

CAL-130 is a highly valuable chemical probe for the study of PI3K signaling. Its potent and selective inhibition of the p110δ and p110γ isoforms allows for precise interrogation of their roles in both normal physiology and disease states, particularly within the immune system and in hematological cancers. By using the described experimental protocols, researchers can effectively characterize the on-target effects of CAL-130, validate its mechanism of action in cellular contexts, and explore the functional consequences of PI3Kδ/γ inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. broadpharm.com [broadpharm.com]

Preliminary Safety Profile of CAL-130 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity and safety information currently available for CAL-130 Hydrochloride, a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (p110δ) and gamma (p110γ) isoforms. Due to the limited public availability of comprehensive toxicology studies on CAL-130, this document also incorporates known class-specific toxicities associated with PI3K inhibitors to offer a broader perspective on its potential adverse effects.

Introduction to CAL-130 Hydrochloride

CAL-130 is a selective, small-molecule inhibitor targeting the p110δ and p110γ isoforms of PI3K.[1][2] These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival.[1][2] The dual inhibition of p110δ and p110γ is being investigated as a therapeutic strategy for certain hematological malignancies and inflammatory conditions.

Mechanism of Action and Signaling Pathway

CAL-130 exerts its pharmacological effect by inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to the downstream inhibition of the AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of CAL-130 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 hydrochloride is a potent and selective dual inhibitor of the p110γ and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in cancer. By targeting the p110γ and p110δ isoforms, which are primarily expressed in leukocytes, CAL-130 holds therapeutic potential for various hematological malignancies and inflammatory diseases. These application notes provide detailed protocols for the in vivo administration of CAL-130 hydrochloride to mice, based on established preclinical studies.

Mechanism of Action: PI3K/Akt Signaling Pathway

CAL-130 exerts its therapeutic effects by inhibiting the PI3K/Akt signaling cascade. Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt by upstream kinases like PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. CAL-130, by inhibiting the p110γ and p110δ isoforms of PI3K, blocks the production of PIP3 and subsequently suppresses the activation of Akt and its downstream signaling.[1]

Quantitative Data Summary

The following tables summarize the dosing parameters and efficacy data from a representative in vivo study using CAL-130 hydrochloride in a mouse model of cancer.

Table 1: In Vivo Dosing Protocol for CAL-130 Hydrochloride

| Parameter | Details |

| Compound | CAL-130 Hydrochloride |

| Mouse Model | NOD.Cg-Prkdcscid Il2rgtm1Wjl/Sz |

| Administration Route | Oral Gavage |

| Dose | 10 mg/kg |

| Frequency | Every 8 hours |

| Duration | 7 days |